

7HP-349: A Technical Guide to a Novel Allosteric Integrin Activator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7HP-349 (also known as **Alintegimod**) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins $\alpha L\beta 2$ (LFA-1) and $\alpha 4\beta 1$ (VLA-4). By promoting the active conformation of these key leukocyte integrins, 7HP-349 enhances cell-to-cell adhesion, a critical process for mounting an effective immune response. This document provides a comprehensive technical overview of 7HP-349, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The α L β 2 (LFA-1) and α 4 β 1 (VLA-4) integrins, predominantly expressed on leukocytes, play a pivotal role in immune surveillance, trafficking, and activation. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1). These interactions are essential for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of immune cells into tissues.[1]

Dysregulation of integrin function can lead to immunodeficiency or autoimmune diseases. 7HP-349 is an investigational immunostimulant designed to enhance immune responses by



allosterically activating LFA-1 and VLA-4.[2] This potentiation of integrin-mediated adhesion has shown promise in preclinical models for improving the efficacy of cancer immunotherapies and vaccines.[1]

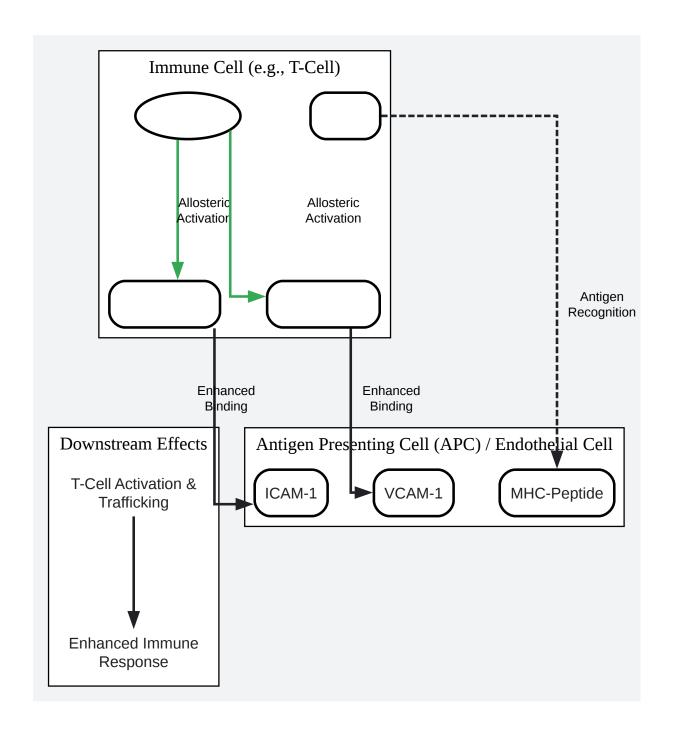
Mechanism of Action

7HP-349 is an allosteric agonist that binds to a site on the integrin molecule distinct from the ligand-binding site. This binding event induces a conformational change in the integrin, shifting it to a high-affinity state for its natural ligands, ICAM-1 and VCAM-1. This enhanced binding strengthens the interaction between immune cells (e.g., T cells, B cells) and APCs or endothelial cells.[1]

The direct consequences of 7HP-349-mediated integrin activation include:

- Enhanced T-cell priming and activation: By stabilizing the immunological synapse, 7HP-349
 promotes more robust and sustained signaling between T cells and APCs.[3]
- Increased leukocyte trafficking: Activated integrins facilitate the firm adhesion of leukocytes
 to the vascular endothelium, a prerequisite for their migration into tissues, including tumor
 microenvironments.[4]
- Augmented anti-tumor immunity: In preclinical cancer models, 7HP-349 has been shown to
 increase the infiltration of cytotoxic T lymphocytes into tumors, leading to enhanced tumor
 control, both as a monotherapy and in combination with checkpoint inhibitors.[4][5]





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Caption: Signaling pathway of 7HP-349-mediated integrin activation.

Quantitative Data

The following tables summarize the key quantitative data for 7HP-349 from in vitro and clinical studies.



Table 1: In Vitro Activity of 7HP-349

Assay	Cell Line	Ligand	EC ₅₀ (μM)	Reference
Static Cell Adhesion to VCAM-1	Jurkat (Human T- cell)	VCAM-1	2	[6]
Static Cell Adhesion to VCAM-1	70Z/3 (Murine B-cell)	VCAM-1	~2	[6]

Table 2: Pharmacokinetic Parameters of 7HP-349 in Healthy Male Subjects (Phase 1, NCT04508179)

Dose Group (Single Ascending Dose)	C _{max} (ng/mL)	AUC _{0-t} (ng*h/mL)	T ₁ / ₂ (h)	Reference
50 mg	155 (± 48)	3,860 (± 1,080)	20.6	[4][7]
100 mg	459 (± 142)	13,800 (± 3,450)	25.4	[4][7]
200 mg	1,140 (± 342)	38,100 (± 9,530)	28.9	[4][7]
300 mg	1,860 (± 558)	68,800 (± 17,200)	34.6	[4][7]

Data are presented as mean (± SD) where available.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize 7HP-349.

In Vitro Static Cell Adhesion Assay

This assay quantifies the ability of 7HP-349 to enhance the adhesion of leukocytes to immobilized integrin ligands.[5][8]



Materials:

- 96-well flat-bottom microplates
- Recombinant human VCAM-1 or ICAM-1
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Jurkat T-cells or other suitable leukocyte cell line
- Fluorescent cell stain (e.g., Calcein-AM, BCECF-AM)
- 7HP-349
- Fluorescence plate reader

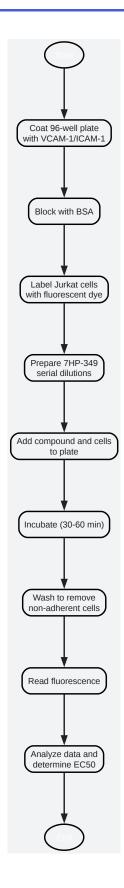
Protocol:

- Plate Coating:
 - \circ Coat wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 (e.g., 1-10 $\mu g/mL$ in PBS) overnight at 4°C.
 - Wash the wells three times with PBS to remove unbound ligand.
 - Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.
 - Wash the wells three times with PBS.
- Cell Preparation:
 - Culture Jurkat cells to the desired density.
 - \circ Label the cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1 μ M Calcein-AM for 30 minutes at 37°C).



- Wash the cells to remove excess dye and resuspend in assay buffer (e.g., RPMI with 0.5% BSA).
- Adhesion Assay:
 - Prepare serial dilutions of 7HP-349 in the assay buffer.
 - Add the 7HP-349 dilutions to the coated wells.
 - Add the fluorescently labeled cells to the wells (e.g., 5 x 10⁴ cells/well).
 - Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
 - Gently wash the wells to remove non-adherent cells. The number and force of washes should be optimized to achieve a low background signal in control wells.
- Quantification:
 - Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.
 - Calculate the percentage of adherent cells for each concentration of 7HP-349 relative to a
 positive control (e.g., Mn²⁺ or a phorbol ester like PMA) and a negative control (no
 compound).
 - Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.





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Caption: Workflow for the in vitro static cell adhesion assay.



Syngeneic Mouse Tumor Models

These models are used to evaluate the in vivo anti-tumor efficacy of 7HP-349 in immunocompetent mice.[9][10]

Materials:

- BALB/c or C57BL/6 mice
- CT26 (colon carcinoma, BALB/c) or B16-F10 (melanoma, C57BL/6) tumor cells
- · Cell culture medium and supplements
- 7HP-349 formulation for oral gavage
- Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies)
- Calipers for tumor measurement
- Flow cytometry antibodies for immune cell phenotyping

Protocol:

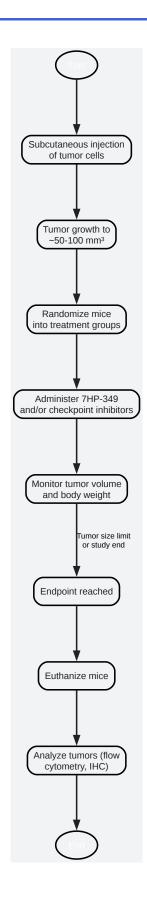
- Tumor Implantation:
 - \circ Inject a suspension of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) subcutaneously into the flank of the mice.
 - Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Treatment:
 - Randomize the mice into treatment groups (e.g., vehicle control, 7HP-349 alone, checkpoint inhibitor alone, combination therapy).
 - Administer 7HP-349 via oral gavage at the desired dose and schedule.
 - Administer checkpoint inhibitors via intraperitoneal injection as per established protocols.



· Monitoring:

- Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
- Monitor the body weight and overall health of the mice.
- Endpoint Analysis:
 - At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
 - Excise the tumors and spleens.
 - Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating leukocytes (TILs). This involves digesting the tumor into a single-cell suspension and staining with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B).
 - Process another portion of the tumor for immunohistochemistry to visualize the spatial distribution of immune cells.





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Caption: Workflow for in vivo syngeneic mouse tumor model studies.



Phase 1 Clinical Trial (NCT04508179) Pharmacokinetic Analysis

This protocol describes the bioanalytical method for quantifying 7HP-349 in human plasma.[4] [9]

Methodology:

- Sample Collection:
 - Collect blood samples from subjects at predetermined time points before and after dosing with 7HP-349.
 - Process the blood to obtain plasma and store frozen until analysis.
- Sample Preparation:
 - Thaw plasma samples.
 - Perform protein precipitation by adding a solvent such as acetonitrile to a small volume of plasma. This step removes larger proteins that can interfere with the analysis.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Collect the supernatant containing 7HP-349.
- LC-MS/MS Analysis:
 - Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Liquid Chromatography (LC): Separate 7HP-349 from other components in the sample using a suitable chromatography column and mobile phase gradient.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionize the eluting compounds.



- Select the parent ion of 7HP-349 in the first mass spectrometer.
- Fragment the parent ion in a collision cell.
- Select and detect specific fragment ions in the second mass spectrometer. This
 process, known as multiple reaction monitoring (MRM), provides high selectivity and
 sensitivity for quantification.

Data Analysis:

- Construct a calibration curve using standards of known 7HP-349 concentrations.
- Determine the concentration of 7HP-349 in the study samples by comparing their peak areas to the calibration curve.
- Use the concentration-time data to calculate pharmacokinetic parameters such as C_{max},
 AUC, and T₁/₂ using non-compartmental analysis.

Conclusion

7HP-349 is a promising oral immunostimulant with a well-defined mechanism of action centered on the allosteric activation of LFA-1 and VLA-4 integrins. Preclinical data demonstrate its ability to enhance immune cell adhesion and anti-tumor responses. The Phase 1 clinical trial has established its safety and pharmacokinetic profile in healthy volunteers, supporting further development in combination with cancer immunotherapies and as a vaccine adjuvant. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of 7HP-349 and the broader field of integrin modulation.

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